molecular formula C8H11BrN2O2 B3197723 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid CAS No. 1006493-75-9

4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3197723
CAS RN: 1006493-75-9
M. Wt: 247.09 g/mol
InChI Key: XIZGYMHKXNHUGM-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Synthesis Analysis

Several synthetic methods exist for the preparation of pyrazoles. Notably, the reaction of hydrazones with nitroolefins, mediated by strong bases such as t-BuOK, leads to regioselective formation of tri- or tetrasubstituted pyrazoles. Subsequent quenching with strong acids, such as TFA, is essential to achieve good yields .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring with a bromine substituent at position 4 and a butyl group at position 1. The tert-butyl group enhances stability and influences reactivity .


Chemical Reactions Analysis

  • Hydrogen Transfer Reaction : Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles .
  • Aerobic Oxidative Cyclization : A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
  • Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles .

properties

IUPAC Name

4-bromo-1-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZGYMHKXNHUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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